molecular formula C9H7ClN2O B15294928 4-Chloro-2-(5-methylfuran-2-yl)pyrimidine

4-Chloro-2-(5-methylfuran-2-yl)pyrimidine

Cat. No.: B15294928
M. Wt: 194.62 g/mol
InChI Key: JNDOBOVFMXJJDO-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-methylfuran-2-yl)pyrimidine is an organic compound with the molecular formula C9H7ClN2O It is a heterocyclic compound containing both pyrimidine and furan rings, which are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-methylfuran-2-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 5-methylfuran-2-carbaldehyde under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often involving recrystallization or other purification methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-methylfuran-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofurans.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-methylfuran-2-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases involved in cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(5-methylfuran-2-yl)pyrimidine is unique due to its combined pyrimidine and furan rings, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-(5-methylfuran-2-yl)pyrimidine

InChI

InChI=1S/C9H7ClN2O/c1-6-2-3-7(13-6)9-11-5-4-8(10)12-9/h2-5H,1H3

InChI Key

JNDOBOVFMXJJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC=CC(=N2)Cl

Origin of Product

United States

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